molecular formula C11H13ClF3NO2 B6617695 methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride CAS No. 1909309-14-3

methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride

Cat. No.: B6617695
CAS No.: 1909309-14-3
M. Wt: 283.67 g/mol
InChI Key: HZHUQANPVYGJKF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride: is a chemical compound with the molecular formula C11H12F3NO2·HCl and a molecular weight of 283.68 g/mol. This compound is characterized by its trifluorophenyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 2,4,5-trifluorophenylacetic acid: This involves the conversion of 2,4,5-trifluorophenylacetic acid to its corresponding amide, followed by esterification with methanol in the presence of an acid catalyst.

  • From 2,4,5-trifluorophenylbutanoic acid: This method involves the reduction of 2,4,5-trifluorophenylbutanoic acid to the corresponding amine, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve the desired product quality.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: The major products are typically amines or alcohols.

  • Substitution: Substituted derivatives of the original compound are common products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • Methyl 3-amino-4-(2,4,6-trifluorophenyl)butanoate hydrochloride

  • Methyl 3-amino-4-(2,4,5-trichlorophenyl)butanoate hydrochloride

  • Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Uniqueness: Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride stands out due to its specific trifluorophenyl group, which imparts unique chemical and physical properties compared to its similar counterparts. This uniqueness makes it particularly valuable in certain applications where the trifluorophenyl group's properties are advantageous.

Biological Activity

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride, also known as (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS No. 1374985-05-3), is a compound of significant interest in pharmaceutical research. This compound is primarily recognized as an impurity in the synthesis of Sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This article explores its biological activity, synthesis, and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₁₃ClF₃N₀₂
Molecular Weight283.67 g/mol
CAS Number1374985-05-3
SynonymsSitagliptin Impurity 60

Biological Activity

DPP-4 Inhibition
The primary biological activity of this compound lies in its role as an intermediate in the synthesis of DPP-4 inhibitors. DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme leads to increased levels of these hormones, which helps to lower blood glucose levels.

Research indicates that compounds like this compound can effectively inhibit DPP-4 activity. For instance, studies have demonstrated that certain derivatives exhibit potent DPP-4 inhibition with IC50 values comparable to established inhibitors like Sitagliptin .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available precursors such as trifluorophenyl compounds and amino acids.
  • Reagents and Conditions : Common reagents include various coupling agents and solvents like methanol or acetic acid under controlled temperatures.
  • Purification : The final product is usually purified through crystallization or chromatography to achieve the desired purity level.

Case Study: Synthesis Methodology

A notable synthesis method described by Kümmerle et al. (2012) outlines the use of ammonium acetate and methanol at elevated temperatures to yield high-purity methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate with yields exceeding 90% .

Research Findings

Recent studies have focused on the pharmacological properties of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound effectively inhibits DPP-4 activity in human plasma samples.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the trifluorophenyl group can enhance inhibitory potency against DPP-4 .

Properties

IUPAC Name

methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHUQANPVYGJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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